molecular formula C13H9ClN2OS B2449136 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile CAS No. 338773-69-6

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile

Cat. No.: B2449136
CAS No.: 338773-69-6
M. Wt: 276.74
InChI Key: GEESZGDZSPRROZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 4-methoxy group and a 4-chlorophenylsulfanyl group

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as theEstrogen receptor beta . This receptor plays a crucial role in numerous biological processes, including cellular growth, differentiation, and homeostasis.

Biochemical Pathways

Similar compounds have been found to affect pathways related tocellular metabolism . The downstream effects of these alterations can include changes in cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile typically involves the reaction of 4-chlorothiophenol with 4-methoxy-2-chloronicotinonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the nicotinonitrile, displacing the chloride ion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxypyridine
  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzene
  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxyquinoline

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 4-methoxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESZGDZSPRROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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